The Discovery and Elucidation of Candidalysin: A Technical Guide
The Discovery and Elucidation of Candidalysin: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive technical overview of the discovery, history, and characterization of Candidalysin, the first peptide toxin identified in the human fungal pathogen Candida albicans. It includes detailed experimental methodologies, quantitative data summaries, and visual representations of key biological processes.
Introduction and Historical Context
For decades, the ability of Candida albicans to cause significant tissue damage during infection was well-recognized, yet the precise molecular mechanisms remained elusive. While bacterial pathogens were known to deploy a vast arsenal (B13267) of protein and peptide toxins, the existence of such virulence factors in human pathogenic fungi was not established. Early research into toxic components of C. albicans focused on various cellular extracts and components, but a definitive, secreted toxin responsible for direct host cell lysis had not been identified.
A breakthrough occurred in 2016 when a collaborative effort by research groups from Germany and the United Kingdom led to the discovery of a potent cytolytic peptide toxin, which they named Candidalysin .[1][2] This discovery, published in Nature, marked a paradigm shift in the understanding of fungal pathogenesis. The researchers demonstrated that C. albicans hyphae, the invasive filamentous form of the fungus, secrete this toxin to damage epithelial cells.[1][2] Strains of C. albicans genetically engineered to be deficient in Candidalysin production were unable to cause significant damage to epithelial cells in vitro and showed attenuated virulence in a mouse model of oropharyngeal candidiasis.[3][4]
Candidalysin is not directly encoded as a standalone peptide. Instead, it is derived from a larger precursor protein called Ece1p (Extent of Cell Elongation 1).[5] The ECE1 gene is one of the most highly upregulated genes during the yeast-to-hypha transition.[4] The Ece1p proprotein undergoes proteolytic processing by the Golgi-resident proteases Kex2 and Kex1 to release the mature 31-amino acid Candidalysin peptide.[5]
Biochemical and Structural Properties
Candidalysin is a 31-amino acid, amphipathic, and cationic peptide.[6] Its primary amino acid sequence is H-Ser-Ile-Ile-Gly-Ile-Ile-Met-Gly-Ile-Leu-Gly-Asn-Ile-Pro-Gln-Val-Ile-Gln-Ile-Ile-Met-Ser-Ile-Val-Lys-Ala-Phe-Lys-Gly-Asn-Lys-OH.[2] Structurally, Candidalysin adopts a predominantly α-helical conformation, which is crucial for its function.[6] This amphipathic nature, with distinct hydrophobic and hydrophilic faces, allows it to interact with and insert into the lipid bilayers of host cell membranes.[4]
Quantitative Data on Candidalysin Activity
The biological activity of Candidalysin has been quantified in numerous studies. The following tables summarize key quantitative data regarding its cytotoxic and immunomodulatory effects.
Table 1: Candidalysin-Induced Epithelial Cell Damage (LDH Release)
| Candidalysin Concentration (µM) | Cell Type | Incubation Time (h) | LDH Release (Fold Change vs. Vehicle) | Reference |
| 1.5 | A431 vaginal epithelial cells | 24 | ~1.5 | [7] |
| 3 | A431 vaginal epithelial cells | 24 | ~2.0 | [7] |
| 15 | A431 vaginal epithelial cells | 24 | ~4.0 | [7] |
| 70 | A431 vaginal epithelial cells | 24 | ~8.0 | [7] |
| 3 | TR146 oral epithelial cells | 24 | Significant increase | [6] |
| 15 | TR146 oral epithelial cells | 24 | Significant increase | [6] |
| 70 | TR146 oral epithelial cells | 24 | Significant increase | [6] |
Table 2: Candidalysin-Induced Cytokine and Chemokine Secretion
| Cytokine/Chemokine | Candidalysin Concentration (µM) | Cell Type | Incubation Time (h) | Secretion Level (pg/mL or Fold Change) | Reference |
| IL-1α | 15 | TR146 oral epithelial cells | 24 | ~250 pg/mL | [6] |
| IL-1β | 15 | TR146 oral epithelial cells | 24 | ~10 pg/mL | [6] |
| IL-6 | 15 | TR146 oral epithelial cells | 24 | ~2000 pg/mL | [6] |
| G-CSF | 15 | TR146 oral epithelial cells | 24 | ~4000 pg/mL | [6] |
| GM-CSF | 15 | TR146 oral epithelial cells | 24 | ~150 pg/mL | [6] |
| IL-1α | 1.5 - 70 | A431 vaginal epithelial cells | 24 | Dose-dependent increase | [7] |
| IL-1β | 1.5 - 70 | A431 vaginal epithelial cells | 24 | Dose-dependent increase | [7] |
| G-CSF | 1.5 - 70 | A431 vaginal epithelial cells | 24 | Dose-dependent increase | [7] |
| GM-CSF | 1.5 - 70 | A431 vaginal epithelial cells | 24 | Dose-dependent increase | [7] |
| IL-6 | 1.5 - 70 | A431 vaginal epithelial cells | 24 | Dose-dependent increase | [7] |
| IL-8 | 1.5 - 70 | A431 vaginal epithelial cells | 24 | Dose-dependent increase | [7] |
Table 3: Candidalysin-Induced Intracellular Calcium Influx
| Candidalysin Concentration (µM) | Cell Type | Observation | Reference |
| 70 | TR146 oral epithelial cells | Gradual increase over 40 min | [8] |
| 70 (Variant B, E, F, G, H) | TR146 oral epithelial cells | More rapid and elevated influx compared to reference | [8] |
| 70 (Variant D) | TR146 oral epithelial cells | Modest influx at 15 min | [8] |
Mechanism of Action: Pore Formation and Host Cell Signaling
Candidalysin exerts its pathogenic effects through a multi-step process that begins with its insertion into the host cell membrane and culminates in the activation of host immune responses.
Pore Formation
The primary mechanism of Candidalysin-induced cell damage is the formation of pores in the plasma membrane of host cells.[9] This process disrupts the integrity of the cell membrane, leading to a loss of ionic homeostasis, leakage of cellular contents, and ultimately, cell death.[4] The α-helical and amphipathic structure of Candidalysin is critical for this process, as it facilitates the peptide's insertion into the lipid bilayer.[4]
Figure 1: Simplified workflow of Candidalysin-induced pore formation in the host cell membrane.
Host Cell Signaling Pathways
Beyond direct cell lysis, Candidalysin is a potent activator of host cell signaling pathways, leading to a pro-inflammatory response. Two major pathways have been identified: the EGFR-ERK1/2 pathway and the p38 MAPK pathway.
Candidalysin triggers the activation of the Epidermal Growth Factor Receptor (EGFR).[10] This activation leads to the phosphorylation of downstream kinases, including ERK1/2.[10] Activated ERK1/2, in turn, promotes the activation of the transcription factor c-Fos, which drives the expression of pro-inflammatory cytokines and chemokines such as G-CSF and GM-CSF.[11]
Figure 2: The Candidalysin-induced EGFR-ERK1/2 signaling pathway.
In parallel to the EGFR-ERK1/2 pathway, Candidalysin also activates the p38 MAPK pathway.[10] This activation leads to the phosphorylation of Heat Shock Protein 27 (Hsp27) and the release of the cytokine IL-6.[10] The activation of p38 by Candidalysin can occur through both MKK3/6-dependent and Src family kinase-dependent mechanisms.[10]
References
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- 2. researchgate.net [researchgate.net]
- 3. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. Mouse Model of Oropharyngeal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. Processing of predicted substrates of fungal Kex2 proteinases from Candida albicans, C. glabrata, Saccharomyces cerevisiae and Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Candidalysin is a fungal peptide toxin critical for mucosal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional analysis of the Candida albicans ECE1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
